molecular formula C34H31N3O2 B10868171 {11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

Cat. No.: B10868171
M. Wt: 513.6 g/mol
InChI Key: DVVKRWWMIPPKHP-UHFFFAOYSA-N
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Description

The compound {11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone is a complex organic molecule with a unique structure. It belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse pharmacological properties. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the aromatic ring with a dimethylamino group, usually through a nucleophilic aromatic substitution reaction.

    Hydroxylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of {11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

  • 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-[4-(dimethylamino)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of {11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone lies in its specific combination of functional groups and structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H31N3O2

Molecular Weight

513.6 g/mol

IUPAC Name

5-benzoyl-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H31N3O2/c1-36(2)27-19-17-24(18-20-27)33-32-29(21-26(22-31(32)38)23-11-5-3-6-12-23)35-28-15-9-10-16-30(28)37(33)34(39)25-13-7-4-8-14-25/h3-20,26,33,35H,21-22H2,1-2H3

InChI Key

DVVKRWWMIPPKHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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